Hydroxy Atrazine-d5

Descripción general

Descripción

Hydroxy Atrazine-d5 is a chemical compound commonly used as an herbicide to control the growth of weeds in agricultural crops. It is a derivative of atrazine, a widely used herbicide, and is known for its effectiveness in managing unwanted vegetation. The compound has a molecular formula of C8H15N5O and a molecular weight of 202.27 g/mol.

Métodos De Preparación

The synthesis of Hydroxy Atrazine-d5 involves several steps, including the introduction of deuterium atoms into the atrazine molecule. The synthetic routes typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods for this compound often involve large-scale synthesis and purification processes to ensure high purity and consistency .

Análisis De Reacciones Químicas

Hydroxy Atrazine-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.

Aplicaciones Científicas De Investigación

Environmental Monitoring and Analysis

Hydroxy Atrazine-d5 is primarily utilized as an internal standard in analytical methods for the detection and quantification of atrazine and its metabolites in environmental samples. Its deuterated nature allows for precise measurements using techniques such as:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is effective for analyzing pesticide residues in soil and water samples.

- High-Performance Liquid Chromatography (HPLC) : HPLC is employed to separate and quantify atrazine and its hydroxy metabolites, including this compound.

Case Study: Soil Residue Analysis

A study conducted on atrazine residue analysis from agricultural fields demonstrated the effectiveness of this compound as an internal standard. The research highlighted that using deuterated standards improves the accuracy of residual analysis, especially in complex matrices like soil where multiple compounds may interfere with detection .

Toxicological Research

This compound is also significant in toxicological studies aimed at understanding the effects of atrazine and its metabolites on human health and wildlife. Research has shown that atrazine can disrupt endocrine functions, leading to developmental issues in animals.

Case Study: Pubertal Development in Rats

A pivotal study investigated the impact of atrazine biotransformation products, including this compound, on pubertal development in female Wistar rats. The findings indicated that exposure to these compounds could delay puberty onset, raising concerns about their potential effects on reproductive health .

Agricultural Studies

In agricultural research, this compound serves as a tool to study the degradation pathways of atrazine in various soil types. Understanding these pathways is crucial for assessing the environmental impact of herbicides.

Case Study: Atrazine Degradation in Soil

Research examining the mineralization of atrazine highlighted how this compound can be used to trace degradation products over time. The study found that different soil compositions influenced the rate of atrazine breakdown, which has implications for agricultural practices and environmental safety .

Method Development for Residue Detection

The compound is integral to developing new analytical methods for detecting atrazine residues in food products and environmental samples. Researchers are continually refining techniques to improve sensitivity and specificity.

Table: Comparison of Analytical Techniques Using this compound

| Technique | Sensitivity | Specificity | Sample Type |

|---|---|---|---|

| Gas Chromatography-MS | High | High | Soil, Water |

| High-Performance Liquid Chromatography | Moderate | High | Food Products |

| Liquid Chromatography-Mass Spectrometry | High | Moderate | Biological Samples |

Mecanismo De Acción

The mechanism of action of Hydroxy Atrazine-d5 involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex, disrupting the electron transport chain and preventing the synthesis of ATP and NADPH. This leads to a reduction in the plant’s ability to produce energy and ultimately results in the death of the plant . The molecular targets and pathways involved in this process include the binding of the compound to the D1 protein in the photosystem II complex .

Comparación Con Compuestos Similares

Hydroxy Atrazine-d5 is similar to other triazine herbicides, such as:

Atrazine: The parent compound, widely used as an herbicide.

Simazine: Another triazine herbicide with similar properties and uses.

Propazine: A triazine herbicide used for similar applications. The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in analytical chemistry for tracing and studying the behavior of atrazine and its metabolites in various environments.

Actividad Biológica

Hydroxy Atrazine-d5 is a deuterium-labeled derivative of Hydroxy Atrazine, a metabolite of the widely used herbicide Atrazine. This compound is of significant interest due to its implications in environmental chemistry and toxicology, particularly concerning its biological effects and degradation pathways. The following sections will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHDClN |

| Molecular Weight | 220.71 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 368.5 ± 25.0 °C |

| Melting Point | 171-174 °C |

These properties indicate that this compound is a stable compound under standard laboratory conditions, which is crucial for its use in research and environmental monitoring.

This compound exhibits biological activity primarily through its interaction with various biochemical pathways. Atrazine itself is known to inhibit photosynthesis by affecting the electron transport chain in chloroplasts, leading to decreased energy production in plants . The deuterated form, this compound, retains this capacity but may exhibit altered pharmacokinetics due to the presence of deuterium. This alteration can influence its metabolic stability and bioavailability .

Toxicological Effects

Research indicates that this compound can have both direct and indirect effects on various organisms:

- Amphibians and Fish : Studies have shown that atrazine exposure can lead to increased locomotor activity and altered metamorphic timing in amphibians, with some evidence suggesting it may affect reproductive capabilities by altering gonadal morphology and hormone levels . this compound, as a metabolite, may exhibit similar effects but requires further investigation to delineate its specific impacts.

- Microbial Communities : this compound has been studied for its role in microbial degradation processes. Certain bacteria, such as Arthrobacter ureafaciens, have been shown to colonize plant roots and enhance atrazine degradation, suggesting potential bioremediation applications for this compound in contaminated soils .

Degradation Studies

A recent study utilized high-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (uHPLC) to monitor the degradation of atrazine and its metabolites, including this compound. The study found that specific degradation pathways were influenced by environmental conditions such as pH and temperature, impacting the compound's persistence in aquatic systems .

Ecotoxicology Assessments

Ecotoxicological assessments have revealed that atrazine exposure can lead to significant changes in immune function among aquatic organisms. For instance, exposure to atrazine was associated with reduced immune responses in fish populations, indicating potential risks for biodiversity and ecosystem health . this compound's role in these processes remains an area for further research.

Propiedades

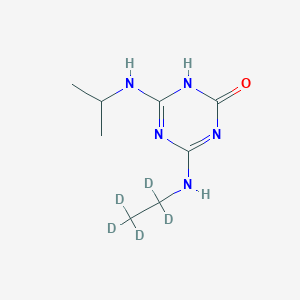

IUPAC Name |

4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMIMWNQWAWNDW-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=N1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=O)NC(=N1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.